molecular formula C5H4O3 B1301994 3-Oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 5617-74-3

3-Oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B1301994
CAS RN: 5617-74-3
M. Wt: 112.08 g/mol
InChI Key: ZRMYHUFDVLRYPN-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.1.0]hexane-2,4-dione is used as a reagent in the synthesis of several organic compounds. This includes a newly discovered histamine H3 receptor inverse agonist that enhances short-term memory. It is also used in the synthesis of phthalazinone derivatives which act as topically active phosphodiesterase 4 inhibitors .


Physical And Chemical Properties Analysis

3-Oxabicyclo[3.1.0]hexane-2,4-dione has a molecular weight of 112.08. It is a solid with a boiling point of 100-102 °C/5 mmHg and a melting point of 59-61 °C .

Scientific Research Applications

Synthetic Methods

The compound 3-Oxabicyclo[3.1.0]hexane-2,4-dione has been the focus of various synthetic methods. A notable study by Mechehoud et al. (2018) introduced a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, demonstrating the compound's versatility in synthetic chemistry (Mechehoud et al., 2018).

Electrolyte Additive in Li-Ion Batteries

A novel application of 3-oxabicyclo[3.1.0]hexane-2,4-dione (OHD) as an electrolyte additive for high-performance lithium-ion batteries was explored by Zhang et al. (2014). Their research demonstrated improved cell capacity retention under elevated temperatures, highlighting the compound's potential in enhancing battery performance (Zhang et al., 2014).

Aromatase Inhibition

In medical chemistry, Staněk et al. (1991) synthesized derivatives of 3-azabicyclo[3.1.0]hexane-2,4-diones and tested their efficacy in inhibiting human placental aromatase. This enzyme is crucial for the conversion of androgens to estrogens, and their findings have implications in endocrine therapy for hormone-dependent tumors (Staněk et al., 1991).

Gold(I)-Catalyzed Reactions

The compound has been used in gold(I)-catalyzed reactions. Tian and Shi (2007) demonstrated its application in gold(I)-catalyzed three-component additions, producing 3-oxabicyclo[3.1.0]hexanes with high yields under mild conditions. This showcases its utility in organic synthesis (Tian & Shi, 2007).

Selective IMPDH Inhibition

Barnes et al. (2001) studied 1,5-diazabicyclo[3.1.0]hexane-2,4-diones as selective inhibitors of human Type II IMP dehydrogenase (IMPDH) in leukemia cells. This highlights its potential as a chemotherapeutic agent with selective cytotoxicity in tumor lines (Barnes et al., 2001).

Carbapenem Nuclei Synthesis

Katagiri et al. (1985) synthesized 2-azabicyclo[2.2.0]hexane-3,5-dione, a new building block for carbapenem nuclei. This demonstrates the compound's relevance in pharmaceutical chemistry (Katagiri et al., 1985).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3/c6-4-2-1-3(2)5(7)8-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMYHUFDVLRYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370464
Record name 3-Oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.1.0]hexane-2,4-dione

CAS RN

5617-74-3
Record name 3-Oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S)-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 3
3-Oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 4
3-Oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 5
3-Oxabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 6
3-Oxabicyclo[3.1.0]hexane-2,4-dione

Citations

For This Compound
54
Citations
Y Mechehoud, N Belattar, S Benayache… - Open Chemistry …, 2018 - benthamopen.com
Background: We have described in this reported work a new method in the synthesis of cis-1, 5-dimethyl-3-oxabicyclo [3.1. 0] hexane-2, 4-dione in good yield. Objective: Optimization of …
Number of citations: 5 benthamopen.com
T MOMOSE, G TANABE, H TSUJIMORI… - Chemical and …, 1992 - jstage.jst.go.jp
The photo-irradiation of 3, 4-bis (phenylmethyl)-2 (5H)-furanone (5) in acetone or in methanol resulted in selective rearrangement of the 4-phenymethyl moiety and gave 5-phenyl-1-(…
Number of citations: 19 www.jstage.jst.go.jp
RM White, MA Battiste - The Journal of Organic Chemistry, 1976 - ACS Publications
The synthesis of exo-2, 5, 7-triphenyl-3, 4-diazabicyclo [4.1. 0] hepta-2, 4-diene (1) from irans-l, 2-dibenzoyl-3-phenylcyclopropane (2a) has beenaccomplished in good yield by adding …
Number of citations: 4 pubs.acs.org
L Zhang, J Huang, K Youssef, PC Redfern… - Journal of The …, 2014 - iopscience.iop.org
A novel electrolyte additive, 3-oxabicyclo [3.1. 0] hexane-2, 4-dione (OHD), has been discovered and evaluated in Li 1.1 (Mn 1/3 Ni 1/3 Co 1/3) 0.9 O 2/graphite cells under elevated …
Number of citations: 15 iopscience.iop.org
TW Flechtner, LJ Szabo, LJ Koenig - The Journal of Organic …, 1976 - ACS Publications
4-tert-Butyl-2, 2-dimethyl-l, 3-cyclobutanedione (IHd) was obtained in 90% yield: mp 217 C; ir (Me2SO) 1633, 1739, and 3444 cm-1; ir (KBr) 1724 cm" 1; NMR (Me2S0) 1.12 (s, 15 H), …
Number of citations: 4 pubs.acs.org
RS Thombal, VH Jadhav - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The first total synthesis of an anti-leukemic diterpene natural product EBC-329 (1) has been accomplished starting from readily available 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-…
Number of citations: 14 pubs.rsc.org
KR Fountain, M Pierschbacher - The Journal of Organic Chemistry, 1976 - ACS Publications
It should be noted that the evidence presented here does not require the intermediacy of a diradical. Hixson7 has shown that a cyclopropane closely related to those described here …
Number of citations: 12 pubs.acs.org
百瀬雄章, 田辺元三, 辻森久元, 村岡修 - Chemical and Pharmaceutical …, 1992 - jlc.jst.go.jp
The photo-irradiation of 3, 4-bis(phenylmethyl)-2(5H)-furanone (5) in acetone or in methanol resulted in selective rearrangement of the 4-phenymethyl moiety and gave 5-phenyl-1-(…
Number of citations: 3 jlc.jst.go.jp
Y Shi, MM Song, DL Tao, QB Bo - ACS omega, 2018 - ACS Publications
In an attempt to investigate the influence of many variables on the synthesis of lanthanide coordination polymers (Ln-CPs) assembled from the ligand 3,3-dimethylcyclopropane-1,2-…
Number of citations: 10 pubs.acs.org
H Franzyk, JW Grzeskowiak, DB Tikhonov… - …, 2014 - Wiley Online Library
Philanthotoxin‐433 (PhTX‐433) is a known potent inhibitor of ionotropic glutamate receptors, and analogues have been synthesised to identify more potent and selective antagonists. …

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